

# 2-Cyclopentylethanol: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590

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## Introduction

**2-Cyclopentylethanol** (CAS No. 766-00-7) is a primary alcohol featuring a cyclopentyl group attached to the carbon atom adjacent to the hydroxyl group.<sup>[1]</sup> Its unique structural combination of a cyclic alkyl group and a reactive hydroxyl moiety makes it a molecule of interest in various chemical and pharmaceutical applications. It serves as a versatile intermediate in organic synthesis, finding utility in the fragrance industry and as a building block for more complex molecules, including potential pharmaceutical compounds.<sup>[1][2]</sup> This technical guide provides a detailed overview of the chemical structure, properties, and common reactions of **2-Cyclopentylethanol**, tailored for a scientific audience.

## Chemical Structure and Identification

The chemical structure of **2-Cyclopentylethanol** consists of a five-membered cyclopentane ring bonded to an ethanol backbone. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-cyclopentylethan-1-ol.<sup>[3]</sup>

Molecular Formula: C<sub>7</sub>H<sub>14</sub>O<sup>[1]</sup>

Molecular Weight: 114.19 g/mol <sup>[1]</sup>

Canonical SMILES: C1CCC(C1)CCO<sup>[4]</sup>

InChI Key: JEXQWCBPEWHFKC-UHFFFAOYSA-N[\[3\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Cyclopentylethanol** is presented in the table below. The data has been compiled from various sources, and some variations may be observed.

Property	Value	Source(s)
CAS Number	766-00-7	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O	<a href="#">[1]</a>
Molecular Weight	114.19 g/mol	<a href="#">[1]</a>
Appearance	Colorless liquid	<a href="#">[4]</a>
Boiling Point	174.4 ± 8.0 °C at 760 mmHg	<a href="#">[1]</a>
182 °C	<a href="#">[5]</a>	
Density	0.9 ± 0.1 g/cm <sup>3</sup>	<a href="#">[1]</a>
0.92 g/cm <sup>3</sup>	<a href="#">[2]</a>	
Flash Point	70.4 ± 8.6 °C	<a href="#">[1]</a>
70 °C	<a href="#">[2]</a>	
Refractive Index	1.460	<a href="#">[1]</a>
1.4585	<a href="#">[2]</a>	
Vapor Pressure	0.4 ± 0.7 mmHg at 25°C	<a href="#">[1]</a>
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and diethyl ether.	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Cyclopentylethanol**. Below are key spectral data.

## Mass Spectrometry

The electron ionization mass spectrum of **2-Cyclopentylethanol** is available through the NIST WebBook. The spectrum displays characteristic fragmentation patterns that can be used for its identification.[\[4\]](#)

## <sup>1</sup>H NMR Spectroscopy

The proton nuclear magnetic resonance (<sup>1</sup>H NMR) spectrum provides detailed information about the hydrogen atoms in the molecule. The following table summarizes the assigned chemical shifts for **2-Cyclopentylethanol** in CDCl<sub>3</sub>.

Assignment	Chemical Shift (ppm)
-CH <sub>2</sub> -OH (triplet)	~3.65
-CH <sub>2</sub> -CH <sub>2</sub> OH (quartet)	~1.55
Cyclopentyl protons (multiplet)	~1.1-1.8

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's magnetic field strength.

## Chemical Synthesis and Reactivity

While detailed, step-by-step experimental protocols for the synthesis of **2-Cyclopentylethanol** are not readily available in the public domain, the primary synthetic routes include the reduction of cyclopentylacetaldehyde and the reaction of a cyclopentyl Grignard reagent with ethylene oxide.

## Typical Reactions of **2-Cyclopentylethanol**

As a primary alcohol, **2-Cyclopentylethanol** undergoes several characteristic reactions:

- Oxidation: It can be oxidized to form 2-cyclopentylacetaldehyde or further to 2-cyclopentylacetic acid using appropriate oxidizing agents.[\[1\]](#)

- Esterification: Reaction with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, yields the corresponding esters.[1]
- Dehydration: Under acidic conditions and elevated temperatures (e.g., with  $\text{H}_2\text{SO}_4$  at 140°C), **2-Cyclopentylethanol** can undergo dehydration to form a symmetrical ether.[6][7]

## Applications in Research and Drug Development

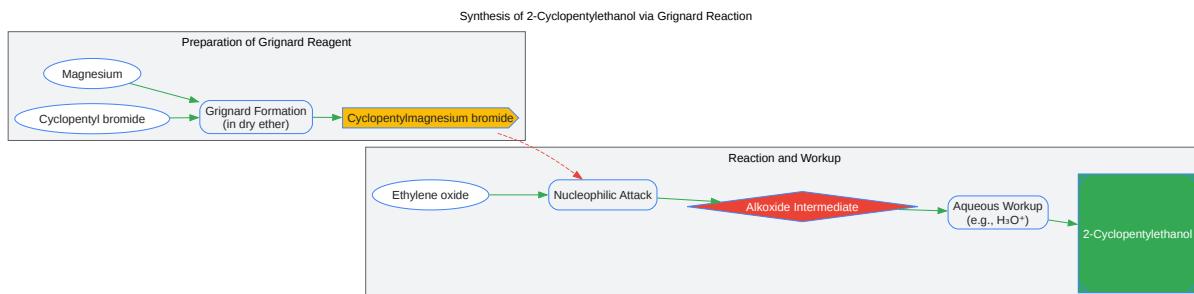
**2-Cyclopentylethanol** serves as an important intermediate in the synthesis of various organic molecules. The cyclopentyl moiety is a structural motif present in some biologically active compounds.[2] While specific examples of its direct use in the synthesis of marketed drugs are not widely documented, its functional group allows for its incorporation into more complex molecular scaffolds, making it a valuable building block for medicinal chemists. For instance, cyclopentanol and its derivatives are utilized as synthons in the preparation of various pharmaceuticals.[2]

## Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities or signaling pathway interactions of **2-Cyclopentylethanol**. While the biological activities of other cyclic alcohols and cyclopentane-containing molecules have been investigated, extrapolating these findings to **2-Cyclopentylethanol** would be speculative.[2] Therefore, a diagram of a signaling pathway directly involving this compound cannot be provided at this time.

## Logical Workflow: Synthesis of 2-Cyclopentylethanol

In the absence of biological pathway data, a logical workflow for a common synthetic route to **2-Cyclopentylethanol** is presented below. This diagram illustrates the Grignard reaction approach.

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Caption: A logical workflow for the synthesis of **2-Cyclopentylethanol**.

## Conclusion

**2-Cyclopentylethanol** is a foundational chemical with established physical and chemical properties. Its utility as a synthetic intermediate is clear, although detailed, publicly accessible experimental protocols and specific applications in the synthesis of well-known pharmaceuticals are limited. A significant knowledge gap exists regarding its biological activity, which presents an opportunity for future research. The information provided in this guide serves as a solid starting point for researchers and professionals working with or considering the use of this versatile alcohol.

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- To cite this document: BenchChem. [2-Cyclopentylethanol: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041590#2-cyclopentylethanol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b041590#2-cyclopentylethanol-chemical-structure-and-properties)

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)